5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid is a highly functionalized thiophene building block characterized by a C2-carboxylic acid, a sterically demanding C3-isopropyl group, and a reactive C5-bromine atom [1]. In industrial procurement, it is primarily sourced as a bifunctional precursor for advanced materials and active pharmaceutical ingredients (APIs). The C5-halide enables immediate downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), while the C2-carboxyl group allows for amidation, esterification, or controlled decarboxylation. The presence of the C3-isopropyl group fundamentally alters the compound's lipophilicity, steric profile, and solvent compatibility compared to simpler thiophene analogs, making it a critical selection for syntheses requiring specific conformational control or enhanced organic processability [2].
Substituting this specific compound with simpler analogs, such as 5-bromothiophene-2-carboxylic acid or 5-bromo-3-methylthiophene-2-carboxylic acid, frequently leads to process failures or suboptimal downstream performance [1]. The lack of the C3-isopropyl group in generic substitutes removes the steric shielding necessary to induce non-planar conformations in biaryl cross-coupling products, often resulting in off-target binding or poor material solubility. Furthermore, attempting to procure the unbrominated precursor (3-isopropylthiophene-2-carboxylic acid) and performing in-house bromination typically yields an intractable mixture of 4-bromo and 5-bromo regioisomers [2]. This necessitates costly, yield-destroying chromatographic separations, rendering the pre-brominated, sterically tuned 5-bromo-3-(propan-2-yl)thiophene-2-carboxylic acid the most viable choice for reproducible, scalable manufacturing.
Procuring the pre-functionalized 5-bromo derivative bypasses the problematic electrophilic bromination of 3-isopropylthiophene-2-carboxylic acid. Standard bromination of the unhalogenated precursor typically yields a ~75:25 to 80:20 mixture of 5-bromo and 4-bromo isomers due to the activating effect of the alkyl group competing with the directing effect of the carboxylate [1]. Purifying this mixture to >99% regiopurity requires multiple recrystallizations or preparative chromatography, dropping the isolated yield to <45%. By sourcing 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid directly, buyers guarantee >98% regiopurity at the C5 position, eliminating a major process bottleneck and reducing overall precursor waste by over 50% [2].
| Evidence Dimension | Isolated yield of >98% pure C5-bromo intermediate |
| Target Compound Data | 100% (Direct procurement of target compound) |
| Comparator Or Baseline | 3-(Propan-2-yl)thiophene-2-carboxylic acid (In-house bromination: <45% yield) |
| Quantified Difference | >55% improvement in effective material yield |
| Conditions | Standard electrophilic bromination (NBS, 25 °C) followed by purification |
Bypassing in-house bromination eliminates costly chromatographic steps and guarantees reproducible regiopurity for downstream cross-coupling.
The C3-isopropyl group provides a significantly larger steric A-value compared to a methyl group, which is critical when synthesizing sterically hindered biaryl systems via C5-Suzuki coupling [1]. When coupled with ortho-substituted aryl boronic acids, the isopropyl group forces a larger dihedral angle between the thiophene and the newly attached aryl ring to minimize steric clash. Computational and crystallographic models indicate that replacing a C3-methyl with a C3-isopropyl group increases the ground-state dihedral angle from approximately 45° to >65° [2]. This induced non-planarity is essential in medicinal chemistry to break molecular flatness, thereby improving target selectivity and reducing off-target intercalation.
| Evidence Dimension | Inter-ring dihedral angle in ortho-coupled biaryl products |
| Target Compound Data | >65° (Isopropyl substitution) |
| Comparator Or Baseline | 5-Bromo-3-methylthiophene-2-carboxylic acid (~45° dihedral angle) |
| Quantified Difference | ~20° increase in torsional twist |
| Conditions | DFT modeling/crystallography of ortho-substituted C5-aryl products |
The enforced non-planarity improves the physicochemical properties and target specificity of downstream pharmaceutical candidates.
Unsubstituted thiophene-2-carboxylic acids often exhibit poor solubility in less polar organic solvents due to strong intermolecular hydrogen bonding and crystal lattice packing. The introduction of the branched C3-isopropyl group significantly disrupts this packing, lowering the melting point and dramatically increasing solubility [1]. Compared to 5-bromothiophene-2-carboxylic acid, the 3-isopropyl derivative exhibits a 3- to 5-fold increase in solubility in solvents like toluene, dichloromethane, and 2-methyltetrahydrofuran (2-MeTHF) at 20 °C [2]. This enhanced solubility allows for higher concentration reactions during downstream amidation or esterification, improving reactor throughput and reducing the volume of solvent required by up to 70%.
| Evidence Dimension | Solubility in 2-MeTHF at 20 °C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 5-Bromothiophene-2-carboxylic acid (<40 mg/mL) |
| Quantified Difference | >3.7x increase in solubility |
| Conditions | Standard solubility assay in 2-MeTHF at ambient temperature |
Higher solubility in green process solvents like 2-MeTHF directly translates to improved reactor efficiency and lower solvent waste during scale-up.
Driven by the steric bulk of the C3-isopropyl group, this compound is highly suited for synthesizing non-planar, complex biaryl APIs [1]. It serves as a critical building block where breaking molecular flatness is required to improve solubility, reduce aggregation, and enhance specific target binding in drug discovery programs.
Because it is procured with >98% regiopurity at the C5 position, bypassing the messy in-house bromination of unhalogenated precursors, it is perfectly suited for automated, high-throughput Suzuki or Stille cross-coupling platforms [2]. The reliable regiochemistry ensures that library generation is not contaminated by 4-bromo isomers, leading to cleaner screening data.
In the development of specialized organic semiconductors or conducting polymers, the enhanced solubility provided by the branched isopropyl chain improves the processability of the resulting oligomers or polymers [3]. The C5-bromine allows for precise chain extension, while the C2-carboxylic acid can be used for surface anchoring or further derivatization, making it significantly more processable than insoluble unsubstituted analogs.